4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAUXPXUSJCOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,3-Thiadiazole Core
The synthesis typically starts with the reaction of 4-fluorobenzoyl chloride and thiosemicarbazide to form an intermediate thiadiazole-thiol compound. This involves cyclization under reflux conditions in ethanol or methanol solvents, often catalyzed by acidic or Lewis acid catalysts such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂). The reaction parameters such as temperature (80–100°C) and reaction time (several hours) are optimized to maximize yield (65–75%) of the thiadiazole ring formation.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | 4-Fluorobenzoyl chloride + thiosemicarbazide, POCl₃, 90°C, 6h | 65–75 | Formation of 1,2,3-thiadiazole core |
Esterification to Methyl Ester
The intermediate 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-thiol is esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield Methyl 4-(4-fluorophenyl)-1,2,3-thiadiazole-5-carboxylate . Refluxing the reaction mixture in methanol or ethanol for several hours leads to high yields (up to 85%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Methanol + H₂SO₄, reflux | 85 | Conversion to methyl ester |
Hydrolysis to Carboxylic Acid
The methyl ester undergoes alkaline hydrolysis using sodium hydroxide in a mixed solvent system such as tetrahydrofuran (THF) and methanol at room temperature. The reaction proceeds rapidly (about 30 minutes), followed by acidification with concentrated hydrochloric acid at low temperature (0°C) to precipitate the free acid.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | NaOH in THF/MeOH, RT, 30 min; then HCl, 0°C, 15 min | 85–92 | Formation of this compound |
This hydrolysis step is crucial for obtaining the bioactive carboxylic acid derivative used in medicinal chemistry and materials science.
Mechanistic and Reaction Insights
- Cyclization Mechanism: The reaction between 4-fluorobenzoyl chloride and thiosemicarbazide forms a thiosemicarbazone intermediate which cyclizes under acidic conditions to the thiadiazole ring via nucleophilic attack and elimination steps.
- Esterification: Acid-catalyzed esterification proceeds via protonation of the carboxyl group followed by nucleophilic attack by methanol.
- Hydrolysis: The ester bond is cleaved under basic conditions to form the carboxylate salt, which upon acidification yields the free acid.
The presence of the fluorine atom on the phenyl ring influences the electron density and reactivity, often enhancing regioselectivity and reaction rates compared to non-fluorinated analogs.
Comparative Summary Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Cyclization | 4-Fluorobenzoyl chloride + thiosemicarbazide + POCl₃ | 90°C | 6 hours | 65–75 | Formation of thiadiazole ring |
| Esterification | Methanol + H₂SO₄ (acid catalyst) | Reflux (65–80°C) | Several hours | 85 | Conversion to methyl ester intermediate |
| Hydrolysis | NaOH in THF/MeOH; acidification with HCl | RT for hydrolysis; 0°C for acidification | 30 min + 15 min | 85–92 | Conversion to carboxylic acid |
Research Findings and Optimization
- Industrial Scale-Up: Continuous flow reactors and optimized solvent systems improve yield and purity in industrial synthesis.
- Purification: Recrystallization from ethanol/water or chromatographic techniques ensure high purity.
- Catalyst Screening: Lewis acids such as ZnCl₂ improve regioselectivity and yield during cyclization.
- Eco-friendly Approaches: Recent research explores recyclable catalysts and greener solvents to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to interact with biological membranes and proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzymatic activity, inhibit microbial growth, and induce apoptosis in cancer cells.
Comparison with Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivatives
- Structure : The methyl group at position 4 replaces the fluorophenyl group.
- Synthesis : Derivatives are synthesized via hydrazide-aldehyde condensation, yielding stable solids soluble in DMSO .
- Activity: Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) is notable, with MIC values as low as 1.95 µg/mL for compound 15 (5-nitro-2-furoyl-substituted derivative) .
4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid
5-[(4-Methylphenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic Acid
- Structure : Sulfanyl group at position 5 with a methylphenyl substituent.
- Activity: Limited data, but sulfanyl groups may confer redox activity or metal-binding capacity .
Isosteric Compounds: Heterocyclic Variations
2-(2,6-Difluorophenyl)thiazole-4-carboxylic Acid
3-(4-Fluorophenyl)-1,2,4-thiadiazole-5-carboxylic Acid
4-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazole-5-carboxylic Acid
- Structure : Thiazole core with dual aryl substituents.
- Activity : Methoxy groups enhance solubility but may reduce antimicrobial potency compared to halogenated analogs .
Halogen-Substituted Derivatives
Compounds 4 and 5 (from and ):
- Structures : Complex fluorophenyl-containing thiazoles with triazole and pyrazole moieties.
- Crystallography : Isostructural with triclinic symmetry; fluorophenyl groups induce perpendicular orientation in crystal packing, affecting material properties .
- Synthesis : High yields (≥95%) via multi-step cyclization, demonstrating feasibility of incorporating fluorophenyl groups into complex heterocycles .
Data Tables
Table 1: Comparison of Key Structural Analogs
Table 2: Isosteric Compounds and Properties
Research Findings and Trends
- Crystallography : Fluorophenyl groups in isostructural compounds induce unique crystal packing via perpendicular orientation, impacting material stability .
- Synthesis : Fluorinated thiadiazoles are accessible in high yields (e.g., 95% for compound 5 ), supporting scalable production .
- Electronic Effects : The electron-withdrawing fluorine atom increases acidity of the carboxylic acid group, influencing solubility and reactivity .
Biological Activity
Overview
4-(4-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is a member of the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group enhances its chemical reactivity and biological interactions.
- Molecular Formula : CHFNOS
- Molecular Weight : 224.21 g/mol
- CAS Number : 933709-92-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorophenyl group enhances lipophilicity and membrane permeability, facilitating interactions with proteins and enzymes. The thiadiazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzymatic activity and potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi. For example:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
Anticancer Properties
The compound has been evaluated for its anticancer potential across multiple cancer cell lines. Notable findings include:
- Cell Lines Tested : H460 (lung), A549 (lung), HT-29 (colon), SMMC-7721 (liver).
- IC Values :
- H460: 193.93 µg/mL
- A549: 208.58 µg/mL
- HT-29: 238.14 µg/mL
These results indicate a moderate cytotoxic effect compared to standard chemotherapeutics like 5-fluorouracil.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid | Chloro | Moderate | Low |
| 4-(4-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid | Bromo | High | Moderate |
| 4-(4-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid | Methyl | Low | High |
The presence of fluorine in the compound significantly enhances its reactivity and biological efficacy compared to its chloro and bromo counterparts.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various microbial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL for certain bacteria and fungi. -
Cytotoxicity Assessment :
In a comparative study against established chemotherapeutics, the compound displayed competitive IC values, suggesting potential as a lead compound for further drug development.
Q & A
Q. Advanced
- Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2). The fluorophenyl group often participates in π-π stacking with aromatic residues .
- DFT calculations : Predict electrostatic potential surfaces; the carboxylic acid group’s high electron density correlates with hydrogen-bonding propensity .
Case Study : Docking studies of analogous triazole-carboxamides revealed binding affinity differences due to fluorine’s electronegativity .
How are derivatives designed to optimize pharmacokinetic properties while retaining activity?
Q. Advanced
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole or triazole to improve metabolic stability .
- Substituent tuning : Introduce methyl groups at the 5-position to enhance lipophilicity (logP optimization) .
- In vitro ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .
What analytical techniques ensure batch-to-batch consistency in synthesized compounds?
Q. Basic
- HPLC : Retention time (tR) and peak area ratio confirm purity (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) .
- LC-MS : Molecular ion ([M+H]⁺) and fragmentation patterns validate identity .
- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.4% .
How do electronic effects of the 4-fluorophenyl group influence reactivity in further functionalization?
Advanced
The fluorine atom’s strong electron-withdrawing effect:
- Directs electrophilic substitution : Reactions occur preferentially at the para position relative to fluorine.
- Stabilizes intermediates : Resonance effects during nucleophilic acyl substitution at the carboxylic acid group .
Experimental Evidence : Fluorine’s impact is quantified via Hammett substituent constants (σₚ = 0.06) in kinetic studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
